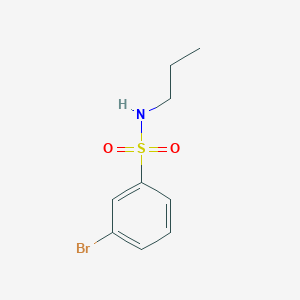
3-Bromo-N-n-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-n-propylbenzenesulfonamide is a chemical compound with the molecular formula C9H12BrNO2S It is a brominated sulfonamide derivative, which means it contains a bromine atom attached to a benzene ring that is also substituted with a sulfonamide group and a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-n-propylbenzenesulfonamide typically involves the bromination of N-n-propylbenzenesulfonamide. One common method is to react N-n-propylbenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-N-n-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides or thiols.
Oxidation Reactions: Products include sulfonic acids or sulfoxides.
Reduction Reactions: Products include primary amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-N-n-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-n-propylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target protein. These interactions can modulate biological pathways and result in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-N,N-di-n-propylbenzenesulfonamide
- N-Propyl 3-bromo-5-methylbenzenesulfonamide
- N-Benzyl-3-bromo-N-ethylbenzenesulfonamide
- N-benzyl-3-bromo-N-methylbenzenesulfonamide
Uniqueness
3-Bromo-N-n-propylbenzenesulfonamide is unique due to its specific substitution pattern, which includes a bromine atom, a sulfonamide group, and a propyl chain. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H12BrNO2S |
|---|---|
Peso molecular |
278.17 g/mol |
Nombre IUPAC |
3-bromo-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 |
Clave InChI |
LTBCIJMGANNLTN-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



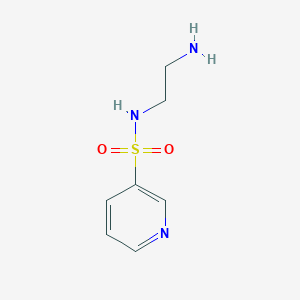
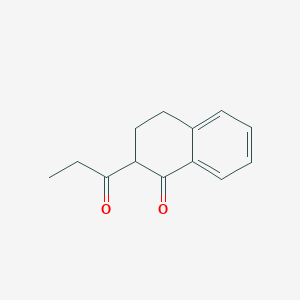
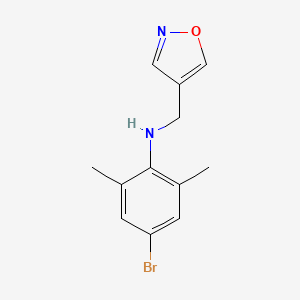

![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13307326.png)
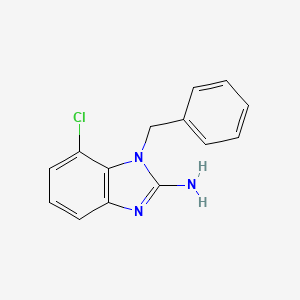


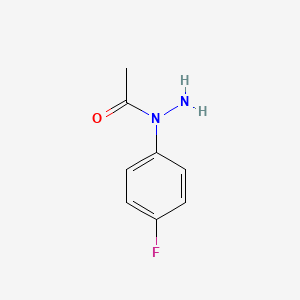

![[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13307368.png)
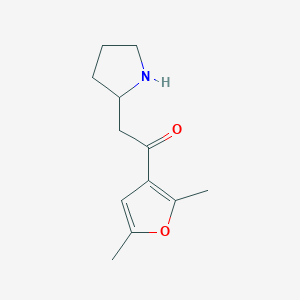
amine](/img/structure/B13307389.png)
